molecular formula C15H16 B3280315 4-Propylbiphenyl CAS No. 71294-42-3

4-Propylbiphenyl

Cat. No. B3280315
CAS RN: 71294-42-3
M. Wt: 196.29 g/mol
InChI Key: NAYIXKXYHOLMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylbiphenyl is an organic compound with the chemical formula C15H16 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .


Molecular Structure Analysis

The molecular formula of this compound is C15H16 . The average mass is 196.288 Da and the monoisotopic mass is 196.125198 Da .


Physical And Chemical Properties Analysis

This compound has a melting point of -1°C and a boiling point of 307°C . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Safety and Hazards

4-Propylbiphenyl is less potentially harmful to the human body, but as an organic compound, it still has certain toxicity and irritation . During use, attention should be paid to protective measures, avoid contact with skin and eyes, and avoid inhaling its vapor .

Future Directions

4-Propylbiphenyl is mainly used as an intermediate for liquid crystal materials, electronic devices, and optical materials . Due to its good thermal stability, fluidity, and impact resistance, it is often used to prepare electronic devices such as liquid crystal displays and LEDs . In addition, it is also used as a solvent and catalyst in organic synthesis .

properties

IUPAC Name

1-phenyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIXKXYHOLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908109
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10289-45-9
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Propylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Propylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Propylbiphenyl
Reactant of Route 5
Reactant of Route 5
4-Propylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Propylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.